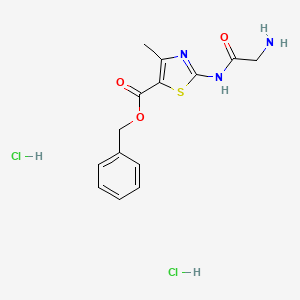

Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzyl group, a thiazole ring, and an aminoacetamido group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-aminoacetamide and 4-methyl-1,3-thiazole-5-carboxylic acid.

Reaction Steps: The amino group of 2-aminoacetamide reacts with the carboxyl group of 4-methyl-1,3-thiazole-5-carboxylic acid to form an amide bond.

Benzyl Ester Formation: The resulting compound is then treated with benzyl chloride to form the benzyl ester.

Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

Batch Production: The synthesis is carried out in batches, with careful control of reaction conditions such as temperature, pH, and reaction time.

Purification: The final product is purified using crystallization techniques to ensure high purity and yield.

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed on the thiazole ring to produce reduced derivatives.

Substitution: The amino group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized thiazole derivatives.

Reduction Products: Reduced thiazole derivatives.

Substitution Products: Substituted amino derivatives.

作用機序

Target of Action

Compounds with similar structures, such as 2-aminobenzothiazole, have shown potent pharmacological activities .

Mode of Action

It’s known that amines can react with acid chlorides to form amides , which could be a potential interaction for this compound.

Biochemical Pathways

Reactions at the benzylic position are known to be important for synthesis problems .

Action Environment

Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are known to be influenced by the surrounding environment .

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research. Biology: It is used in biological studies to investigate the role of thiazole derivatives in biological systems. Medicine: Industry: It is used in the production of various industrial chemicals and materials.

類似化合物との比較

Benzyl 2-(2-aminoacetamido)acetate: Similar structure but lacks the thiazole ring.

4-Methylbenzene-1-sulfonic acid: Similar molecular weight but different functional groups.

Uniqueness: Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

生物活性

Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H17Cl2N3O3S

- Molar Mass : 378.3 g/mol

- CAS Number : 692745-02-1

- Density : 1.311 g/cm³ (predicted)

- pKa : 3.76 (predicted)

The compound features a thiazole ring, which is significant for its biological activity, particularly in enzyme inhibition and antioxidant effects.

This compound functions primarily through the following mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation. The incorporation of an aminoacetamido group enhances binding affinity to the enzyme's active site .

- Antioxidant Activity : The compound also exhibits free radical scavenging properties, which are crucial in mitigating oxidative damage in biological systems. Compounds with similar structures have demonstrated varying degrees of antioxidant activity, indicating potential therapeutic applications .

Antioxidant Properties

Research indicates that benzyl thiazole derivatives can act as effective antioxidants. For instance, a related study demonstrated that certain derivatives exhibited IC50 values in the range of 15.3 to 19.6 µM for DPPH free radical scavenging assays . This suggests that this compound may similarly possess significant antioxidant capabilities.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit xanthine oxidase. In vitro studies have shown that modifications to the thiazole structure can enhance inhibitory potency against this enzyme. The presence of the aminoacetamido group likely facilitates stronger interactions within the enzyme's active site, contributing to its efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazole derivatives:

- Xanthine Oxidase Inhibition Study : A series of thiazole derivatives were synthesized and tested for their xanthine oxidase inhibitory properties. Compounds similar to benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate demonstrated IC50 values ranging from 3.6 µM to over 9 µM, indicating promising potential in managing conditions associated with hyperuricemia and gout .

- Antioxidant Activity Assessment : Another study focused on the antioxidant capabilities of thiazole derivatives, revealing that modifications could significantly enhance their ability to neutralize free radicals. This positions this compound as a candidate for further exploration in oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential xanthine oxidase inhibitor and antioxidant |

| Benzyl 2-amino-4-methylthiazole-5-carboxylic acid | Similar thiazole structure | Moderate xanthine oxidase inhibition |

| Ethyl 4-methylthiazole-5-carboxylate | Lacks amino group | Limited biological activity |

特性

IUPAC Name |

benzyl 2-[(2-aminoacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S.2ClH/c1-9-12(21-14(16-9)17-11(18)7-15)13(19)20-8-10-5-3-2-4-6-10;;/h2-6H,7-8,15H2,1H3,(H,16,17,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVJXIULMHSZOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CN)C(=O)OCC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。